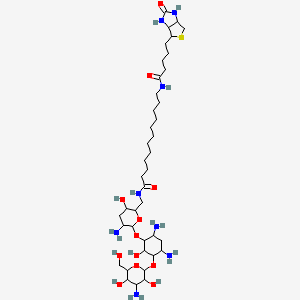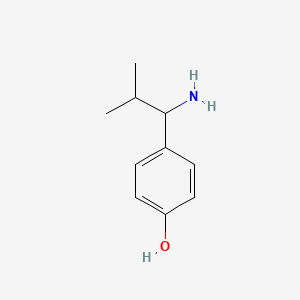
4-(1-Amino-2-methylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-methylpropyl)phenol is an organic compound with the molecular formula C10H15NO. It consists of a phenolic ring (phenol) with an attached amino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(1-Amino-2-methylpropyl)phenol can be achieved through nucleophilic aromatic substitution reactions. These reactions involve the replacement of a substituent in an aromatic ring by a nucleophile. For instance, the reaction of an aryl halide with a nucleophile under specific conditions can yield the desired phenol derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce primary amines. Substitution reactions can lead to various substituted phenol derivatives .
Scientific Research Applications
4-(1-Amino-2-methylpropyl)phenol has several scientific research applications, including:
Neuropharmacology: It has been studied for its ability to inhibit the uptake of amines by the brain, making it relevant in neuropharmacology and neuroscience research.
Allosteric Modulation of Hemoglobin: Compounds structurally related to this compound have shown strong allosteric effects on hemoglobin, which could have implications in blood oxygen transport and related disorders.
Analytical Methods: Its ability to inhibit amine uptake has been explored as an analytical method for amines.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)phenol involves its interaction with amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This modulation of neurotransmitter levels can impact behaviors and physiological processes regulated by neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: This compound is structurally similar and shares similar properties and applications.
Phenol, 4-(1-methylpropyl)-: Another related compound with a similar phenolic structure.
Uniqueness
4-(1-Amino-2-methylpropyl)phenol is unique due to its specific combination of a phenolic ring with an amino group and a methyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
YZAPLTBLRYGSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

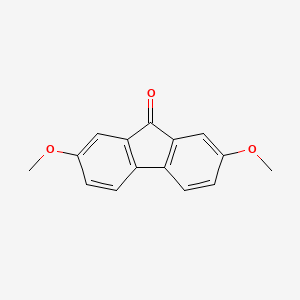
![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)

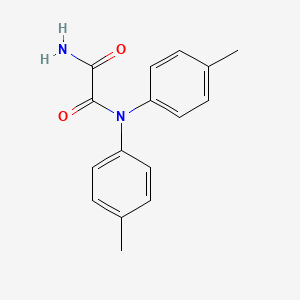
![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)
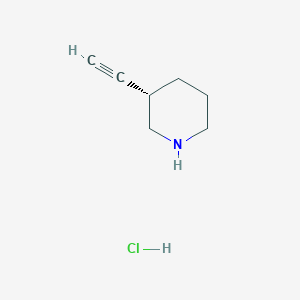
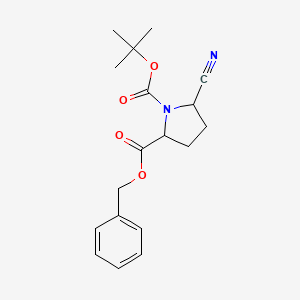
![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)
